"synthesis of 2,7,8-trimethyl-4-quinolinol"
"synthesis of 2,7,8-trimethyl-4-quinolinol"
An In-depth Technical Guide to the Synthesis of 2,7,8-trimethyl-4-quinolinol
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-quinolinols (or quinolin-4-ones) are of particular interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2,7,8-trimethyl-4-quinolinol, a specifically substituted derivative. We will delve into the mechanistic underpinnings of classical synthetic routes, namely the Gould-Jacobs and Conrad-Limpach reactions, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and professionals in drug development, providing detailed, step-by-step protocols, data visualization, and a robust framework for the successful synthesis and characterization of this target compound.
Introduction: The Significance of the 4-Quinolinol Core
The quinoline ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The 4-hydroxyquinoline (4-quinolinol) tautomer is a critical pharmacophore, and its derivatives are central to the development of new chemical entities. The specific substitution pattern on the quinoline core, such as the trimethyl arrangement in 2,7,8-trimethyl-4-quinolinol, allows for the fine-tuning of physicochemical properties and biological targets.
The synthesis of such polysubstituted quinolinols requires a robust and regioselective strategy. Classical methods, developed nearly a century ago, remain the cornerstones of quinoline synthesis, albeit with modern adaptations that improve efficiency and yield.[3][4] This guide will focus on the most reliable and well-established methods applicable to the target molecule.
Foundational Synthetic Strategies
The construction of the 2,7,8-trimethyl-4-quinolinol core is most effectively approached through cyclization reactions that form the heterocyclic ring from a substituted aniline precursor. The two primary and most authoritative methods for this transformation are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for preparing 4-hydroxyquinoline derivatives.[3][5] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM). This is followed by a high-temperature thermal cyclization to form the quinoline ring. Subsequent hydrolysis (saponification) and decarboxylation yield the final 4-quinolinol product.[5][6]
Causality of Experimental Choices:
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Aniline Precursor: To achieve the desired 2,7,8-trimethyl substitution, the required starting material is 2,3-dimethylaniline . The methyl groups at positions 7 and 8 of the final product originate from this aniline.
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Cyclization Step: This is the most critical and energy-intensive step, typically requiring temperatures exceeding 250 °C.[3][6] The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization.[5][6] This is often achieved by using a high-boiling inert solvent, such as diphenyl ether or Dowtherm A.[3] Modern approaches utilize microwave irradiation to achieve rapid and uniform heating, significantly reducing reaction times and often improving yields.[4][6]
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Regioselectivity: When using an asymmetrically substituted aniline like 2,3-dimethylaniline, the cyclization can theoretically occur at either of the two ortho positions relative to the amino group. However, the reaction is governed by both steric and electronic factors.[3] In this case, cyclization is expected to occur at the less sterically hindered C6 position of the aniline, leading to the desired 7,8-dimethyl substitution pattern on the quinoline ring.
The overall pathway is depicted below.
Caption: The Gould-Jacobs reaction pathway for synthesizing 2,7,8-trimethyl-4-quinolinol.
The Conrad-Limpach-Knorr Synthesis
An alternative and equally important route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[2][7] The reaction conditions are critical as they determine the regiochemical outcome. Lower temperatures (kinetic control) favor the formation of a Schiff base at the keto group, which upon cyclization yields the 4-hydroxyquinoline.[7][8] Higher temperatures (thermodynamic control) can lead to the formation of a β-keto anilide, which cyclizes to the 2-hydroxyquinoline isomer (the Knorr variation).[7][9]
Causality of Experimental Choices:
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Starting Materials: For the synthesis of 2,7,8-trimethyl-4-quinolinol, the reaction would involve 2,3-dimethylaniline and ethyl acetoacetate . The 2-methyl group on the final quinolinol originates from the methyl group of the ethyl acetoacetate.
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Reaction Conditions: To favor the desired 4-quinolinol product, the initial condensation is typically carried out under milder, acid-catalyzed conditions to form the enamine intermediate. The subsequent cyclization requires heating, often in an inert, high-boiling solvent, similar to the Gould-Jacobs reaction.[7]
Caption: The Conrad-Limpach pathway to 2,7,8-trimethyl-4-quinolinol under kinetic control.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
Modern adaptations of the Gould-Jacobs reaction using microwave heating provide a self-validating system due to rapid, controllable, and reproducible heating profiles, which minimize the formation of degradation byproducts often seen with prolonged conventional heating.[4]
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2,3-Dimethylaniline | Starting aniline precursor |
| Diethyl ethoxymethylenemalonate | Malonic ester reactant |
| Diphenyl ether | High-boiling solvent / heat transfer |
| Sodium Hydroxide (NaOH) | Reagent for hydrolysis (saponification) |
| Hydrochloric Acid (HCl) | For acidification/decarboxylation |
| Ethanol (EtOH) | Recrystallization solvent |
| Microwave Synthesis Reactor | For controlled, high-temperature heating |
| Reaction Vials (Microwave-safe) | Reaction vessel |
| Magnetic Stirrer & Stir Bars | For mixing |
| Standard Glassware | Beakers, flasks, filtration apparatus |
Step-by-Step Methodology
Step 1: Condensation and Cyclization
-
To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,3-dimethylaniline (10 mmol, 1.21 g).
-
Add diethyl ethoxymethylenemalonate (12 mmol, 2.60 g, 1.2 eq).
-
Add diphenyl ether (3-4 mL) as the solvent.
-
Seal the vial and place it in the microwave synthesis reactor.
-
Heat the mixture to 250 °C and hold for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the intermediate ester should form.[6]
Step 2: Hydrolysis (Saponification)
-
Transfer the cooled reaction mixture to a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (25 mmol, 1.0 g in 10 mL water).
-
Heat the mixture to reflux (approx. 100 °C) for 1 hour to ensure complete hydrolysis of the ester.
Step 3: Decarboxylation and Isolation
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~2-3. This will induce decarboxylation and precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual diphenyl ether.
-
Dry the crude product under vacuum.
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure 2,7,8-trimethyl-4-quinolinol.
Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of 2,7,8-trimethyl-4-quinolinol.
Physicochemical and Spectroscopic Characterization
While extensive experimental data for 2,7,8-trimethyl-4-quinolinol is not widely published, its identity can be confirmed using standard analytical techniques.[10] The compound exists in tautomeric equilibrium between the 4-quinolinol (enol) and 4-quinolone (keto) forms, with the keto form often predominating in the solid state and in solution.[6][7]
| Property | Expected Value / Observation |
| Molecular Formula | C₁₂H₁₃NO[10] |
| Molecular Weight | 187.24 g/mol |
| ¹H NMR | Expected signals for three distinct methyl groups (singlets), aromatic protons on the quinoline core, a vinyl proton (C3), and a broad signal for the N-H or O-H proton depending on the tautomer and solvent. |
| ¹³C NMR | Signals corresponding to 12 unique carbons, including methyl carbons, aromatic and vinyl carbons, and a carbonyl carbon (C4) in the quinolone tautomer. |
| IR Spectroscopy | A strong C=O stretching band (around 1650-1690 cm⁻¹) characteristic of the quinolone form. N-H and/or O-H stretching bands (around 3200-3400 cm⁻¹). C-H stretches for methyl and aromatic groups. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 188.1070.[10] |
Conclusion
The synthesis of 2,7,8-trimethyl-4-quinolinol is reliably achieved through well-established cyclization methodologies, primarily the Gould-Jacobs and Conrad-Limpach reactions. The choice of 2,3-dimethylaniline as the starting precursor is critical for installing the 7,8-dimethyl substitution pattern. Modern techniques, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency, providing a robust and reproducible protocol suitable for a drug discovery environment. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize, purify, and characterize this valuable heterocyclic compound, enabling further investigation into its potential biological activities.
References
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- Title: Conrad-Limpach Reaction.
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Title: 2,7,8-trimethyl-4-quinolinol (C12H13NO). Source: PubChem. URL: [Link]
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